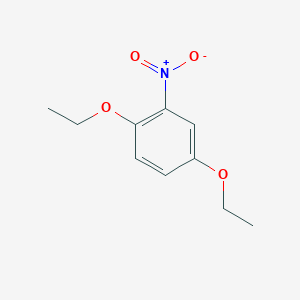
Salicylaldehyde benzoyl hydrazone
Descripción general
Descripción
Salicylaldehyde benzoyl hydrazone (SBH) is a compound that belongs to a series of iron chelators proposed for chemotherapy of iron overload . It crystallizes as hydrogen-bonded sheets .
Synthesis Analysis
A salicylaldehyde benzoyl hydrazone-based near-infrared probe for copper (II) was designed and synthesized . The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu 2+ can induce a distinct quench of the fluorescence intensity .Molecular Structure Analysis
The molecular formula of Salicylaldehyde benzoyl hydrazone is C14H12N2O2 . The crystallographic characterization reveals quasi coplanarity of the whole molecular skeleton, localization of the double bonds in the central -C=N-N-C=O chain, which has an E configuration with respect to the double bond of the hydrazone bridge, and an amide trans,s-cis configuration around the single N-N bond .Chemical Reactions Analysis
Solutions of salicylaldehyde benzoyl hydrazone (SBH) in mixed DMSO/H2O solvents have been studied by IR and NMR spectroscopy .Physical And Chemical Properties Analysis
The molecular weight of Salicylaldehyde benzoyl hydrazone is 240.26 g/mol . The crystal structure of the compound reveals quasi coplanarity of the whole molecular skeleton .Aplicaciones Científicas De Investigación
Fluorescent Probe for Copper (II) Detection
Salicylaldehyde benzoyl hydrazone has been used to create a near-infrared fluorescent probe, CySBH, for the detection of copper (II) ions in living systems . The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu 2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu 2+ . This method is highly sensitive and selective, and it has been used to visualize Cu 2+ in two cell lines by fluorescence imaging .
Bioimaging Applications
The near-infrared fluorescent probe, CySBH, created using salicylaldehyde benzoyl hydrazone, can also be used for bioimaging applications . Due to its NIR emission properties, CySBH can be used to monitor Cu 2+ in vivo .
Clinical Copper-Related Disease Diagnosis
The detection of copper (II) ions in living systems is of great significance in clinical copper-related disease diagnosis . The fluorescent probe CySBH, created using salicylaldehyde benzoyl hydrazone, provides a novel approach for the selective and sensitive monitoring of Cu 2+ in living systems .
Chelating Agent for Iron-Overload Diseases
Salicylaldehyde benzoyl hydrazone and its analogues are used as chelating agents for reducing the toxic effects of iron-overload diseases, such as β-thalassemia .
Chemotherapy of Iron Overload
Salicylaldehyde benzoyl hydrazone belongs to a series of iron chelators proposed for chemotherapy of iron overload, a disorder encountered in hemochromatosis, a disease affecting one person in four hundred, or in repeated blood transfusions .
Production of Commercial Items
Salicylaldehyde, a component of salicylaldehyde benzoyl hydrazone, is utilized in the production of various commercial items, including shampoos and food preservatives .
Determining Fe (III) in Estuary Sediments
Salicylaldehyde has been used in the creation of a simple and sensitive approach for determining Fe (III) in estuary sediments .
Medical Treatment to Detect Ketonuria
Salicylaldehyde can be used in medical treatment to detect ketonuria .
Mecanismo De Acción
Target of Action
Salicylaldehyde Benzoyl Hydrazone (SBH) is known to have anticancer activities and has been tested on various cell lines including four leukemic cell lines (HL-60, KE-37, K-562, and BV-173), one osteosarcomic cell line (SaOS-2), two breast adenocarcinomic cell lines (MCF-7 and MDA-MB-231), and one healthy cell line (HEK-293) . It has also been proposed as a series of iron chelators for chemotherapy of iron overload . Furthermore, it has been used as a selective and sensitive receptor for Cu 2+ in a near-infrared fluorescent probe .
Mode of Action
The specific coordination of the salicylaldehyde benzoyl hydrazone group in SBH with Cu 2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu 2+ . This suggests that SBH interacts with its targets, such as Cu 2+, leading to changes in the system that can be monitored in real-time.
Biochemical Pathways
The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .
Pharmacokinetics
It is known that the solubility of sbh in water is very low . This could potentially impact its bioavailability and distribution in the body.
Result of Action
SBH has shown remarkable anticancer activity in nanomolar concentrations on the leukemic cell lines HL-60 and K-562 and the breast cancer MCF-7 cells . It also exhibits extraordinary selectivity for the same cancer lines . In addition, it has been found to inhibit DNA synthesis in various human and rodent cells .
Action Environment
The action of SBH can be influenced by environmental factors. For instance, adding water to dilute solutions of SBH in DMSO changes the major conformation from the fully extended E isomer denoted B2E to another E isomer, B1E, where the carbonyl is associated with water . This suggests that the environment can influence the conformation, and potentially the action, efficacy, and stability of SBH.
Safety and Hazards
Direcciones Futuras
The specific coordination of the salicylaldehyde benzoyl hydrazone group in CySBH with Cu 2+ can induce a distinct quench of the fluorescence intensity, allowing for real-time tracking of Cu 2+. This suggests that the NIR fluorescent probe CySBH provides a novel approach for the selective and sensitive monitoring of Cu 2+ in living systems .
Propiedades
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWEDKDZPIULI-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80877419 | |
| Record name | Salicylaldehyde Phenyl-acyl hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80877419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salicylaldehyde benzoyl hydrazone | |
CAS RN |
3232-37-9 | |
| Record name | Salicylaldehyde benzoyl hydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003232379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC148180 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148180 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SBH and its derivatives primarily act as chelating agents, particularly for metal ions like iron (Fe) [, ]. This interaction is based on the compound's ability to form stable complexes with metal ions through its oxygen and nitrogen atoms. For example, SBH exhibits high affinity for iron (III) and can mobilize ferritin iron, indicating its potential as an iron chelator []. The downstream effects of this interaction vary depending on the specific metal ion and the biological context but can include:
- Inhibition of cell proliferation: SBH analogs have shown pronounced antiproliferative activity, inhibiting cellular proliferation and DNA, RNA and protein synthesis more effectively than desferrioxamine (DFO) in certain cancer cell lines [].
- Induction of apoptosis/necrosis: The effects of SBH analogs on cell death pathways appear to be cell line-specific [].
- Modulation of cellular iron uptake and distribution: SBH analogs can effectively prevent iron uptake from transferrin and increase iron release from cells [].
ANone:
- Molecular Formula: C14H12N2O2 []
- Infrared (IR) Spectroscopy: Studies on SBH crystals and solutions have revealed significant interactions of the hydroxy hydrogen and the carbonyl group with solvents like DMSO and water []. The amide-I band shifts and intensity variations in cycle stretching bands have been observed in IR spectra of SBH analogs with different substituents on the benzoyl moiety []. Detailed analysis of IR spectra, including the region between 2000-1200 cm-1, has provided insights into vibrational assignments and conformational aspects of SBH and related compounds [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies, combined with IR and theoretical calculations, have been employed to understand the isomerization of SBH in the presence of water [].
- Electronic Spectroscopy: Electronic spectra, particularly of lanthanide complexes with SBH, have been utilized to study coordination geometries, nephelauxetic effects, and covalency factors [].
A: SBH forms colored complexes with various metal ions, and these complexes exhibit varying solubility in different solvents []. For example, while they are soluble in methanol, DMSO and DMF, they are insoluble in benzene, chloroform, and acetonitrile []. Solid-state conductance measurements at different frequencies indicate that SBH complexes possess semiconducting properties []. Furthermore, optical band gap measurements on a dysprosium complex of SBH, Dy2(L)3·12H2O, suggest that it is a direct band gap material []. These properties make SBH complexes potentially useful in applications such as:
- Semiconductors: Due to their demonstrated semiconducting behavior [].
- Optical materials: The luminescent properties of some rare-earth SBH complexes, particularly those with yttrium, praseodymium, and terbium, suggest potential applications in optical materials [].
ANone: Currently, there is limited information available in the provided research papers about the catalytic properties of SBH. Further investigation is needed to explore its potential in this area.
ANone: Yes, computational methods have been employed in understanding SBH's properties and behavior.
- Conformational analysis: AM1 and ab-initio calculations, combined with IR and NMR data, have been used to study the conformational equilibrium of SBH, indicating a predominant conformation [].
ANone: SAR studies are crucial in understanding how specific structural features of SBH contribute to its biological activity.
- Substitutions on the benzoyl ring: Introducing substituents on the benzoyl ring of SBH analogs can significantly influence their iron affinity []. For instance, a methoxy substituent at the para position of the aroyl ring can increase iron affinity, impacting its chelating properties [].
- Modifications to the boron-containing ring: In SBH pro-chelators, modifications to the boron-containing ring can alter their reactivity with hydrogen peroxide, thus influencing their ability to convert to active chelators [].
- Halogenation: Incorporating halogen atoms, such as chlorine, into the SBH structure has been shown to significantly influence its biological activity, potentially by altering its lipophilicity and interaction with biological targets [].
A: SBH and its analogs have shown remarkable stability in acidic environments, with minimal decomposition observed even after prolonged exposure to low pH []. This stability is crucial for oral administration, as it ensures the compound remains intact in the acidic environment of the stomach.
- Iron Mobilization: SBH and its analogs can effectively mobilize iron from ferritin, indicating their ability to interact with iron stores in vivo [].
- Cellular Uptake and Distribution: Studies using radiolabeled iron (59Fe) have provided insights into the cellular uptake and distribution of iron in the presence of SBH analogs, suggesting their potential to modulate iron homeostasis within cells [].
A: SBH analogs have demonstrated promising in vitro efficacy in inhibiting the proliferation of various cancer cell lines [, ]. Studies using the MTT assay have shown that certain SBH derivatives exhibit potent cytotoxic effects against the K-562 chronic myeloid leukemia cell line at low micromolar concentrations, with IC50 values comparable to or even lower than those of established chemotherapeutic agents like cisplatin and melphalan [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



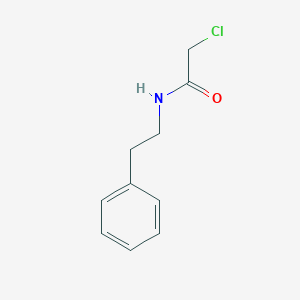
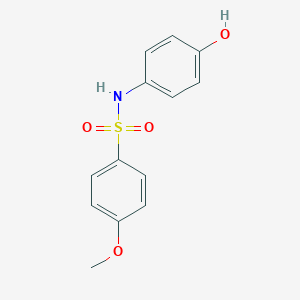
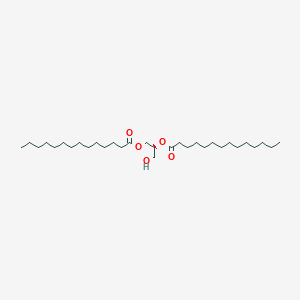
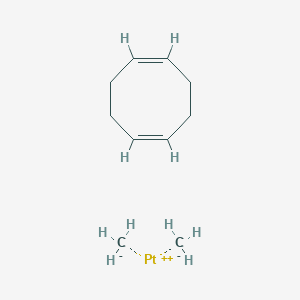


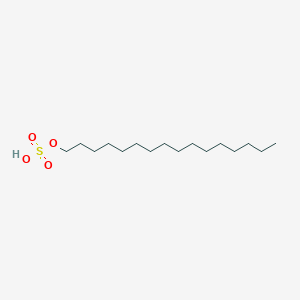



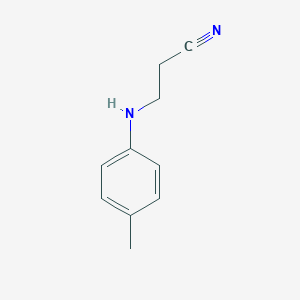
![1,4-Bis(1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B86751.png)
